rac-Ruxolitinib-d9 (major) is a deuterated analog of ruxolitinib, a selective inhibitor of Janus kinase 1 and Janus kinase 2. This compound is particularly significant in the context of research related to myelofibrosis and polycythemia vera, both of which are hematologic disorders. The inclusion of deuterium in its structure enhances the compound's stability and may affect its pharmacokinetic properties, making it a valuable tool in scientific studies.
The compound rac-Ruxolitinib-d9 is derived from the original ruxolitinib structure, which has been modified to include deuterium atoms. This modification can improve the compound's metabolic stability and alter its interaction dynamics within biological systems. The synthesis and characterization of rac-Ruxolitinib-d9 are detailed in various patents and scientific literature, which discuss its preparation methods and applications in drug development .
rac-Ruxolitinib-d9 falls under the classification of therapeutic agents specifically targeting the Janus kinase signaling pathway. It is categorized as a small molecule inhibitor with potential applications in oncology and hematology.
The synthesis of rac-Ruxolitinib-d9 involves several key steps, primarily focusing on the introduction of deuterium into the ruxolitinib framework. The general process includes:
The synthesis is typically monitored through techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the successful incorporation of deuterium and to analyze the purity of the final product .
The molecular formula for rac-Ruxolitinib-d9 is , with a molecular weight of approximately 315.43 g/mol. The structure features a pyrrolo[2,3-d]pyrimidine core with various substituents that contribute to its inhibitory activity against Janus kinases.
The chemical reactivity of rac-Ruxolitinib-d9 is primarily characterized by its ability to bind selectively to Janus kinases, inhibiting their activity. The mechanism involves:
Kinetic studies typically involve enzyme assays where varying concentrations of rac-Ruxolitinib-d9 are tested against purified Janus kinases to determine IC50 values and other kinetic parameters.
The mechanism by which rac-Ruxolitinib-d9 exerts its effects involves:
Data from structural studies indicate that rac-Ruxolitinib-d9 binds deeply within the ATP site, forming critical hydrogen bonds that enhance its binding affinity compared to other inhibitors .
Relevant analytical techniques such as differential scanning calorimetry and thermogravimetric analysis are used to assess these properties further .
rac-Ruxolitinib-d9 serves several scientific purposes:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4